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Canola oil alkylamines, hydrogenated - 125328-41-8

Canola oil alkylamines, hydrogenated

Catalog Number: EVT-1511536
CAS Number: 125328-41-8
Molecular Formula: C8 H8 Cl N O2
Molecular Weight: 0
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Product Introduction

Overview

Canola oil alkylamines, hydrogenated, are derived from canola oil, a common vegetable oil extracted from the seeds of the canola plant. This compound is classified as a type of alkylamine, which are organic compounds that contain one or more alkyl groups attached to an amine group. The hydrogenation process involves the addition of hydrogen to unsaturated fats, transforming them into more saturated forms, which can enhance stability and shelf life.

Source

The primary source of canola oil alkylamines is the canola plant (Brassica napus), known for its high oil content and favorable fatty acid profile. Canola oil itself is produced through pressing and refining canola seeds, and the subsequent chemical modifications lead to the formation of alkylamines.

Classification

Canola oil alkylamines fall under the broader category of fatty amines, which are classified based on their structure:

  • Primary amines: Contain one alkyl group.
  • Secondary amines: Contain two alkyl groups.
  • Tertiary amines: Contain three alkyl groups.

Hydrogenated canola oil typically results in a mixture of these amine types depending on the degree of hydrogenation and the specific processing conditions used.

Synthesis Analysis

Methods

The synthesis of canola oil alkylamines involves several steps:

  1. Hydrogenation: Canola oil undergoes hydrogenation using catalysts such as nickel or ruthenium under controlled temperatures and pressures. This process saturates the double bonds in fatty acids.
  2. Alkylation: The hydrogenated oil is then treated with an amine source, typically an alkyl halide or an alcohol, facilitating the formation of alkylamines.

Technical Details

  • Catalysts: Common catalysts used include nickel-based catalysts for traditional hydrogenation processes and ruthenium for more selective reactions.
  • Conditions: The reaction typically occurs at elevated temperatures (150-200 °C) and pressures (up to 5 MPa) to ensure complete hydrogenation and alkylation.
Molecular Structure Analysis

Structure

The molecular structure of canola oil alkylamines features long hydrocarbon chains derived from fatty acids present in canola oil. The general structure includes:

  • A long-chain alkane backbone (C18-C22).
  • An amine group (-NH2 or -NHR) attached to one end of the hydrocarbon chain.

Data

The average molecular weight of hydrogenated canola oil varies but typically falls within the range of 300-600 g/mol depending on the specific fatty acid composition and degree of saturation.

Chemical Reactions Analysis

Reactions

  1. Hydrogenation Reaction:
    CnH2n+H2CnH2n+2\text{C}_n\text{H}_{2n}+\text{H}_2\rightarrow \text{C}_n\text{H}_{2n+2}
    This reaction saturates the double bonds in unsaturated fatty acids.
  2. Alkylation Reaction:
    R X+R NH2R NHR +HX\text{R X}+\text{R NH}_2\rightarrow \text{R NHR }+\text{HX}
    Here, R represents the hydrocarbon chain from canola oil, X is a leaving group (like bromide), and R' is another alkyl group from the amine source.

Technical Details

The efficiency of these reactions is influenced by factors such as temperature, pressure, catalyst type, and reaction time. Optimizing these parameters is crucial for maximizing yield and purity.

Mechanism of Action

Process

The mechanism involves two main steps:

  1. Hydrogenation: Unsaturated bonds in fatty acids are converted to saturated bonds via catalytic hydrogenation.
  2. Formation of Alkylamines: The saturated fatty acids react with an amine source to form alkylamines through nucleophilic substitution mechanisms.

Data

Kinetic studies indicate that the rate of hydrogenation increases with higher pressures and temperatures, while the formation of alkylamines is favored under milder conditions to prevent degradation.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically a clear to pale yellow liquid.
  • Viscosity: Viscosity ranges from 30 to 50 cP at room temperature.
  • Density: Approximately 0.9 g/cm³.

Chemical Properties

  • Reactivity: Can react with acids to form salts.
  • Stability: More stable than non-hydrogenated counterparts due to reduced unsaturation.
  • Solubility: Soluble in organic solvents but less soluble in water.

Relevant data indicates that hydrogenated canola oil exhibits improved oxidative stability compared to non-hydrogenated oils due to reduced susceptibility to oxidation reactions.

Applications

Canola oil alkylamines have various scientific uses including:

  • Surfactants: Used in formulations for detergents and emulsifiers due to their amphiphilic nature.
  • Lubricants: Applied in biolubricants owing to their biodegradable properties.
  • Cosmetics: Incorporated in personal care products for their moisturizing properties.
  • Industrial Chemicals: Serve as intermediates in the synthesis of various chemical products.

Properties

CAS Number

125328-41-8

Product Name

Canola oil alkylamines, hydrogenated

Molecular Formula

C8 H8 Cl N O2

Synonyms

Canola oil alkylamines, hydrogenated

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